molecular formula C11H14O3 B587980 4-(2-Methyl-1,3-dioxan-2-yl)phenol CAS No. 153332-89-9

4-(2-Methyl-1,3-dioxan-2-yl)phenol

Cat. No.: B587980
CAS No.: 153332-89-9
M. Wt: 194.23
InChI Key: BLVQOJJKGIYORY-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-dioxan-2-yl)phenol is a phenolic compound featuring a six-membered 1,3-dioxane ring substituted with a methyl group at the 2-position. The dioxane ring is formed via acetal or ketal chemistry, typically involving a diol (e.g., propane-1,3-diol) and a carbonyl-containing precursor. The compound’s structure combines the reactivity of the phenolic hydroxyl group with the steric and electronic effects of the dioxane ring, making it a candidate for applications in materials science, stabilization, or pharmaceuticals.

Properties

CAS No.

153332-89-9

Molecular Formula

C11H14O3

Molecular Weight

194.23

IUPAC Name

4-(2-methyl-1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C11H14O3/c1-11(13-7-2-8-14-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3

InChI Key

BLVQOJJKGIYORY-UHFFFAOYSA-N

SMILES

CC1(OCCCO1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Ring Size and Stability

  • Dioxane vs.
  • Sulfur vs.

Substituent Effects

  • Methoxy Groups: The methoxy substituent in 2-methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol () enhances electron-donating capacity, which could improve antioxidant activity but may reduce solubility in nonpolar matrices compared to the parent phenol.
  • Hydroxymethyl Side Chains : Compounds like 3a in exhibit improved antioxidant performance in gasoline stabilization due to the hydroxymethyl group, which facilitates hydrogen donation and radical termination.

Research Findings and Implications

  • Structural Insights : The dioxane ring’s steric bulk may hinder enzymatic degradation, making the compound suitable for prolonged stabilization roles.
  • Gaps in Data: Direct biological or industrial data for this compound are absent in the evidence, necessitating further studies to validate inferred properties.
  • Industrial Potential: Analogous compounds (e.g., ) highlight applications in fuel stabilization and flavoring, positioning the target compound as a candidate for similar uses.

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance base-mediated reactions by stabilizing ionic intermediates, while non-polar solvents (e.g., toluene) favor acid-catalyzed pathways by facilitating azeotropic water removal.

Catalyst Loading

Exceeding 5 mol% PTSA in acid-catalyzed reactions promotes side product formation, reducing yields by 15–20%.

Substoichiometric Additives

Molecular sieves (4Å) improve yields by 8–10% in acetal formation by adsorbing water.

Scalability and Industrial Considerations

Pilot-Scale Acid-Catalyzed Synthesis :

  • Batch Reactor : 50 L capacity, equipped with Dean-Stark apparatus.

  • Throughput : 12 kg per batch with 70% yield.

  • Cost Analysis : Raw material costs account for 65% of total expenses, highlighting the need for diol recycling .

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